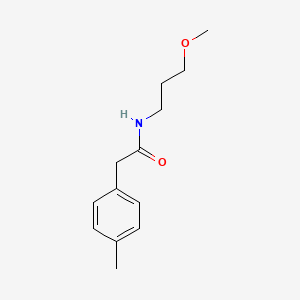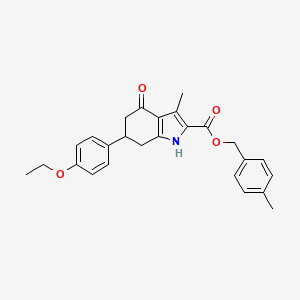![molecular formula C16H14ClN3OS2 B4877794 1-(4-chlorophenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4877794.png)
1-(4-chlorophenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
Übersicht
Beschreibung
1-(4-chlorophenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CET and is a member of the thioether functional group.
Wirkmechanismus
The mechanism of action of CET is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CET has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes, leading to its antifungal activity.
Biochemical and Physiological Effects
CET has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CET has also been reported to exhibit antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus. Additionally, CET has been shown to exhibit antibacterial activity against certain bacterial strains, including Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
CET has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been reported to exhibit low toxicity and high selectivity towards cancer cells, making it a potential candidate for anticancer drug development. However, CET also has some limitations, including its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on CET. One potential area of research is the development of CET-based fluorescent probes for imaging biological systems. Another potential area of research is the investigation of CET's potential use as an anticancer drug. Furthermore, the development of new synthetic methods for CET and its derivatives may also be an area of future research.
Wissenschaftliche Forschungsanwendungen
CET has shown potential applications in scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit antimicrobial, antifungal, and anticancer activities. CET has also been investigated for its potential use as a molecular probe for fluorescence imaging of biological systems.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS2/c1-2-20-15(14-4-3-9-22-14)18-19-16(20)23-10-13(21)11-5-7-12(17)8-6-11/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYDVJLFIPBLEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(4-fluorophenyl)-N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4877756.png)
![8-chloro-N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4877761.png)
![N-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B4877764.png)
![13-{4-[(2-fluorobenzyl)oxy]phenyl}-12H-benzo[f]indeno[1,2-b]quinolin-12-one](/img/structure/B4877782.png)
![1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-butanol](/img/structure/B4877790.png)
![4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4877802.png)
![2-{[(1-ethyl-1H-indol-3-yl)methylene]amino}-N-(2-furylmethyl)-3-thiophenecarboxamide](/img/structure/B4877803.png)
![ethyl 4-{[(2-{[(2-fluorobenzyl)thio]acetyl}hydrazino)carbonyl]amino}benzoate](/img/structure/B4877808.png)
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]acetamide](/img/structure/B4877818.png)